1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine is an organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 3,5-bis(trifluoromethyl)benzoyl group. The compound has a Chemical Abstracts Service (CAS) number of 1240567-35-4 and a molecular formula of C14H14F6N2O, with a molecular weight of 340.26 g/mol . The presence of trifluoromethyl groups enhances its lipophilicity, making it potentially useful in various chemical applications.
The chemical reactivity of 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine can be attributed to the electrophilic nature of the carbonyl group in the benzoyl moiety. This compound may undergo various reactions typical for piperazine derivatives, including:
While specific biological activities for 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including:
The synthesis of 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine typically involves multi-step synthetic routes. A general method may include:
Detailed synthetic procedures may vary based on available reagents and desired yields.
1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine has potential applications in several fields:
Interaction studies involving 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine focus on its binding affinities and interactions with biological targets. These studies typically utilize techniques such as:
Several compounds share structural features with 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine. Notable examples include:
Compound Name | CAS Number | Structural Features |
---|---|---|
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine | 1240566-69-1 | Similar benzoyl and piperazine structure but different substitution on the piperazine ring. |
1-[3,5-Bis(trifluoromethyl)benzoyl]-4-(4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl)piperazine | N/A | Contains thiazole substituent instead of methyl on the piperazine ring. |
1-[3-(trifluoromethyl)phenyl]piperazine | N/A | Lacks the bis(trifluoromethyl) substitution but retains piperazine core. |
The uniqueness of 1-[3,5-bis(trifluoromethyl)benzoyl]-3-methylpiperazine lies in its specific combination of trifluoromethyl groups and the piperazine structure, which may confer distinct physicochemical properties and biological activities compared to these similar compounds.